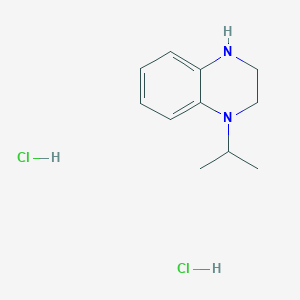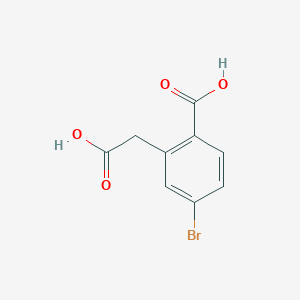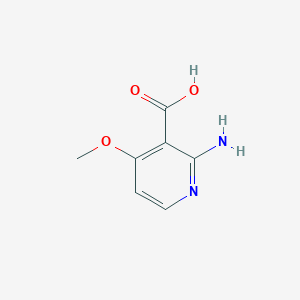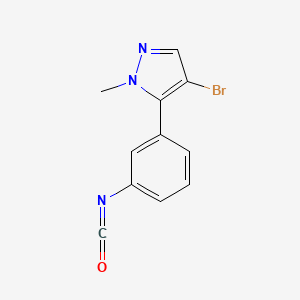
1-异丙基-1,2,3,4-四氢喹喔啉二盐酸盐
描述
1-Isopropyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is a synthetic compound belonging to the class of tetrahydroquinoxaline derivatives. This compound has garnered attention due to its potential therapeutic applications in various medical conditions, including Alzheimer's disease, schizophrenia, and addiction.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: The compound has been investigated for its effects on neurotransmitter systems, particularly in relation to neurodegenerative diseases.
Medicine: It has shown promise in preclinical studies for the treatment of Alzheimer's disease, schizophrenia, and addiction.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride typically involves the reaction of 1,2,3,4-tetrahydroquinoxaline with isopropyl chloride under acidic conditions. The reaction is usually carried out in a solvent such as dichloromethane or chloroform, and the product is isolated by precipitation with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale distillation techniques are often employed to ensure efficient production.
化学反应分析
Types of Reactions: 1-Isopropyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of 1-Isopropyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride can yield quinoxaline derivatives.
Reduction: Reduction reactions can produce tetrahydroquinoxaline derivatives.
Substitution: Substitution reactions can lead to the formation of various alkylated quinoxaline derivatives.
作用机制
The mechanism by which 1-Isopropyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride exerts its effects involves the modulation of neurotransmitter systems. It acts on molecular targets such as receptors and enzymes involved in neurotransmission, leading to changes in neuronal activity and signaling pathways.
相似化合物的比较
1-Isopropyl-1,2,3,4-tetrahydroquinoxaline dihydrochloride is unique in its structure and pharmacological properties compared to other tetrahydroquinoxaline derivatives. Similar compounds include:
Quinoxaline: A simpler analog without the isopropyl group.
Isoquinoline: A structurally related compound with different pharmacological effects.
Tetrahydroisoquinoline: Another related compound with distinct biological activities.
属性
IUPAC Name |
4-propan-2-yl-2,3-dihydro-1H-quinoxaline;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-9(2)13-8-7-12-10-5-3-4-6-11(10)13;;/h3-6,9,12H,7-8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSWTLCTRUYMQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCNC2=CC=CC=C21.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680593 | |
| Record name | 1-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858478-08-7 | |
| Record name | 1-(Propan-2-yl)-1,2,3,4-tetrahydroquinoxaline--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![{[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride](/img/structure/B1524799.png)






